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Compound of Interest

Compound Name: (+)-Totarol

Cat. No.: B1681349

An In-depth Analysis of the NMR, IR, and Mass Spectrometry Data of a Bioactive Diterpenoid

Introduction

(+)-Totarol is a naturally occurring phenolic diterpenoid extracted from the heartwood of trees
of the Podocarpaceae family, notably Podocarpus totara. Renowned for its potent antimicrobial
and antioxidant properties, (+)-Totarol is a subject of significant interest in phytochemical
research and drug development. Its complex cyclic structure necessitates a thorough
spectroscopic analysis for unambiguous identification and characterization. This technical
guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for (+)-Totarol, along with the experimental protocols for
acquiring these spectra. This document is intended for researchers, scientists, and
professionals in the field of natural product chemistry and drug discovery.

Spectroscopic Data of (+)-Totarol

The structural elucidation of (+)-Totarol is achieved through the combined interpretation of
various spectroscopic techniques. The data presented herein has been compiled from
reputable chemical databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. The *H and 13C NMR spectra of (+)-Totarol provide detailed information about its
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complex ring system and substituent groups. The chemical shifts are reported in parts per

million (ppm) relative to a standard reference.

1H NMR Spectroscopic Data for (+)-Totarol

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
6.95 S 1H Ar-H
6.70 S 1H Ar-H
4.70 S 1H Ar-OH
3.15 sept 1H CH(CH:)2
2.80 m 2H Ar-CHz-
1.80-1.40 m 8H -CH2- & -CH-
1.35 d, J=7 Hz 6H CH(CHs)2
1.25 S 3H CHs
0.95 S 3H CHs
0.93 S 3H CHs

13C NMR Spectroscopic Data for (+)-Totarol[1]
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Chemical Shift (8) ppm Carbon Type Assighment
150.8 C Ar-C-OH
1455 C Ar-C
132.8 C Ar-C
127.5 C Ar-C
125.0 CH Ar-CH
115.0 CH Ar-CH
49.8 CH

41.5 CH:

39.8 C

38.0 CH:

33.2 C

33.1 CHs

28.5 CH

255 CHs

22.8 CH2

215 CHs

21.4 CHs

19.8 CH:

19.3 CH2

19.2 CHs

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of (+)-Totarol is characterized by absorption bands corresponding to its hydroxyl,
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aromatic, and aliphatic moieties.

Characteristic IR Absorption Bands for (+)-Totarol

Wavenumber . . . .
Intensity Functional Group Vibration
(cm™)
3600-3200 Strong, Broad O-H Stretching
3050-3010 Medium C-H (Aromatic) Stretching
2960-2850 Strong C-H (Aliphatic) Stretching
) Aromatic Ring
1600-1450 Medium Cc=C _
Stretching
1260 Strong C-O Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity and structure. The mass spectrum of (+)-
Totarol shows a prominent molecular ion peak and characteristic fragment ions.[1]

Mass Spectrometry Data for (+)-Totarol[1]

m/z Relative Intensity (%) Assignment
286.2 100 [M]* (Molecular lon)
271.2 80 [M - CHs]*

243.2 40 [M - CsH7]*

229.2 35 [M - CaHo]*

201.1 50 [M - CeH13]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of (+)-Totarol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh approximately 5-10 mg of purified (+)-Totarol.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
chloroform-d, CDCIs) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
Instrumentation and Data Acquisition:

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better resolution.

e I1H NMR:
o Acquire the spectrum at room temperature.

o Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a
sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

e 1BC NMR:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alonger relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or
more) are typically required due to the lower natural abundance of 3C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.
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e Place a small amount of solid (+)-Totarol directly onto the ATR crystal.

o Apply pressure using the ATR accessory's pressure arm to ensure good contact between the
sample and the crystal.

Instrumentation and Data Acquisition:

o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

o Data Acquisition:

[¢]

Record a background spectrum of the empty ATR crystal.

[e]

Record the sample spectrum over a typical range of 4000-400 cm~1.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

o

[¢]

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation (Electron lonization - El):

o Prepare a dilute solution of (+)-Totarol (approximately 1 mg/mL) in a volatile organic solvent
(e.g., methanol or dichloromethane).

e If using a direct insertion probe, a small amount of the solid sample can be placed in a
capillary tube.

Instrumentation and Data Acquisition:

e Mass Spectrometer: A mass spectrometer with an electron ionization (EIl) source is
commonly used for the analysis of small molecules like (+)-Totarol.

o Data Acquisition:

o Introduce the sample into the ion source.
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o The standard electron energy for El is 70 eV.

o Scan a mass range appropriate for the molecular weight of (+)-Totarol and its expected
fragments (e.g., m/z 50-500).

o The resulting mass spectrum plots the relative abundance of ions versus their mass-to-
charge ratio (m/z).

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural
product like (+)-Totarol.
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Workflow for Spectroscopic Analysis of (+)-Totarol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt
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